

# comparative transcriptomics of kidney tissue after Voclosporin vs. tacrolimus treatment

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Transcriptomic Analysis of Voclosporin and Tacrolimus on Kidney Tissue

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of **voclosporin** and tacrolimus on kidney tissue. As direct comparative transcriptomic data in human kidney tissue is limited, this guide synthesizes findings from studies on human islets and targeted mRNA analysis in rat kidneys to offer insights into the differential effects of these two calcineurin inhibitors.

### **Executive Summary**

**Voclosporin** and tacrolimus are both potent calcineurin inhibitors used for immunosuppression, particularly in the context of organ transplantation and autoimmune diseases like lupus nephritis. While they share a common downstream mechanism of inhibiting calcineurin, their distinct intracellular binding partners—**voclosporin** with cyclophilin A and tacrolimus with FK506-binding protein 12 (FKBP12)—may lead to differential gene expression and varied clinical profiles.[1][2] This guide explores these differences at the transcriptomic level based on currently available research.

#### **Data Presentation**





### **Comparative Gene Expression in Human Islets**

A study on human islets revealed that tacrolimus has a more pronounced impact on gene expression compared to **voclosporin**. RNA sequencing showed that tacrolimus significantly downregulated 17 genes, many of which are involved in exocytosis.[3][4][5] In contrast, **voclosporin** demonstrated broader and milder effects on gene expression.[3][4][5]

| Gene Symbol | Description                                   | Fold Change<br>(Tacrolimus) | Fold Change<br>(Voclosporin) |
|-------------|-----------------------------------------------|-----------------------------|------------------------------|
| SYT16       | Synaptotagmin 16                              | Decreased                   | Minimal Change               |
| TBC1D30     | TBC1 Domain Family<br>Member 30               | Decreased                   | Minimal Change               |
| PCK1        | Phosphoenolpyruvate<br>Carboxykinase 1        | Decreased                   | Minimal Change               |
| SMOC1       | SPARC Related<br>Modular Calcium<br>Binding 1 | Decreased                   | Minimal Change               |
| SYT5        | Synaptotagmin 5                               | Decreased                   | Minimal Change               |
| PDK4        | Pyruvate<br>Dehydrogenase<br>Kinase 4         | Decreased                   | Minimal Change               |
| CREM        | CAMP Responsive<br>Element Modulator          | Decreased                   | Minimal Change               |

Note: This data is from a study on human islets, not kidney tissue, but provides the most direct available transcriptomic comparison. The study reported statistically significant decreases for the listed genes with tacrolimus treatment, while **voclosporin**'s effects were less pronounced. [3][4][5]

## Comparative mRNA Expression of Kidney Tubular Transporters in Rats



A head-to-head comparison in a rat model analyzing the mRNA levels of key distal tubular transporters in the kidney cortex demonstrated significant differences between **voclosporin** and tacrolimus treatment.[6][7]

| Gene Symbol (Rat) | Protein Name                                 | mRNA Level<br>Change<br>(Tacrolimus vs.<br>Vehicle) | mRNA Level<br>Change<br>(Voclosporin vs.<br>Vehicle) |
|-------------------|----------------------------------------------|-----------------------------------------------------|------------------------------------------------------|
| Slc12a3           | Sodium-Chloride<br>Cotransporter (NCC)       | Significantly Lower                                 | No Significant Change                                |
| Trpm6             | Transient Receptor<br>Potential Melastatin 6 | Significantly Lower                                 | No Significant Change                                |
| Cnnm2             | Cyclin M2                                    | Significantly Lower                                 | No Significant Change                                |
| Trpv5             | Transient Receptor<br>Potential Vanilloid 5  | Significantly Lower                                 | No Significant Change                                |
| Slc8a1            | Sodium-Calcium<br>Exchanger 1 (NCX1)         | Significantly Lower                                 | No Significant Change                                |
| Ren               | Renin                                        | Significantly Higher                                | Significantly Higher                                 |
| Cox-2             | Cyclooxygenase-2                             | ~60% Lower                                          | Trend Towards<br>Reduction                           |

This data highlights that tacrolimus, but not **voclosporin**, significantly downregulates several key genes involved in calcium and magnesium transport in the kidney's distal convoluted tubule and connecting tubule in a rat model.[6][7][8]

# Experimental Protocols Human Islet Transcriptomics

The methodology for the comparative transcriptomic analysis in human islets involved the following key steps:



- Islet Culture: Human islets were cultured for 48 hours in the presence of voclosporin (20 ng/mL and 60 ng/mL) or tacrolimus (10 ng/mL and 30 ng/mL), representing clinical trough and peak concentrations.[3][4][9]
- RNA Isolation: Total RNA was extracted from the treated human islets.
- RNA Sequencing: RNA sequencing was performed to analyze the transcriptomic profiles of the different treatment groups.
- Data Analysis: Differential gene expression analysis was conducted to identify genes that
  were significantly up- or downregulated by voclosporin or tacrolimus compared to vehicle
  controls.[3][4]

### **Rat Kidney Cortex mRNA Analysis**

The experimental protocol for the targeted mRNA expression analysis in rat kidney cortex was as follows:

- Animal Model: Rats were treated with voclosporin, tacrolimus, or a vehicle control for 28 days, with dosing adjusted to achieve clinically therapeutic concentrations.[6][7]
- Tissue Collection: At the end of the treatment period, the kidney cortex was harvested.
- RNA Isolation: Total RNA was isolated from the kidney cortex tissue.
- Quantitative Reverse Transcription PCR (qRT-PCR): The mRNA levels of specific distal tubular transporters were quantified using qRT-PCR. Gene expression was normalized to a housekeeping gene (Actb).[6][7]
- Statistical Analysis: Statistical tests (e.g., one-way ANOVA with post hoc testing) were used to determine significant differences in mRNA expression between the treatment groups and the vehicle control.[6]

# Mandatory Visualization Signaling Pathways of Voclosporin and Tacrolimus



## Voclosporin Pathway Tacrolimus Pathway binds binds nhibits inhibits Common Downstream Pathway Active Calcineurin dephosphorylates NFAT (phosphorylated, cytoplasmic) translocates to nucleus NFAT (dephosphorylated, nuclear) activates Gene Transcription (e.g., IL-2)

#### Comparative Signaling Pathways of Voclosporin and Tacrolimus

Click to download full resolution via product page

Caption: Distinct binding partners, common target.



## **Experimental Workflow for Comparative Transcriptomics**

General Workflow for Comparative Transcriptomics in Kidney Tissue



Click to download full resolution via product page



Caption: From tissue to transcriptomic insights.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. Differential Effects of Voclosporin and Tacrolimus on Insulin Secretion From Human Islets
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Voclosporin and Tacrolimus on Insulin Secretion From Human Islets
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Calcineurin inhibitor effects on kidney electrolyte handling and blood pressure: tacrolimus versus voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [comparative transcriptomics of kidney tissue after Voclosporin vs. tacrolimus treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684031#comparative-transcriptomics-of-kidney-tissue-after-voclosporin-vs-tacrolimus-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com